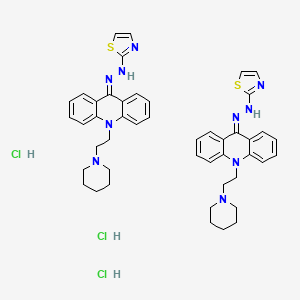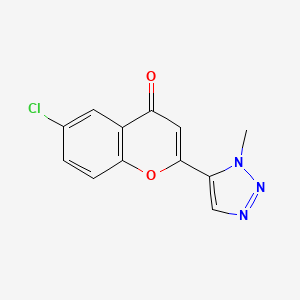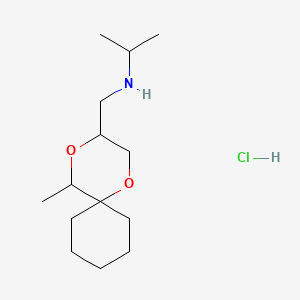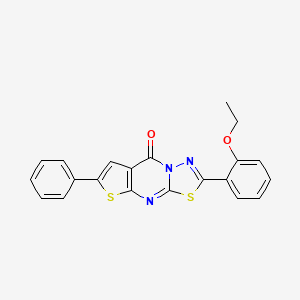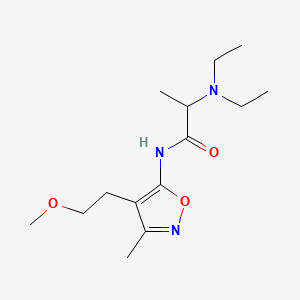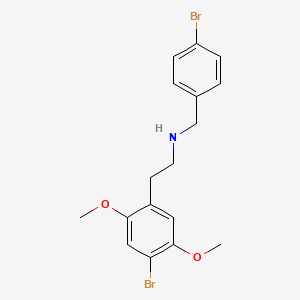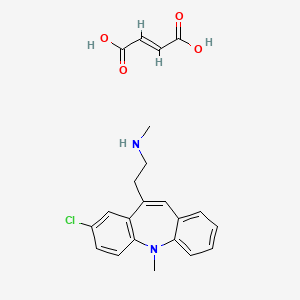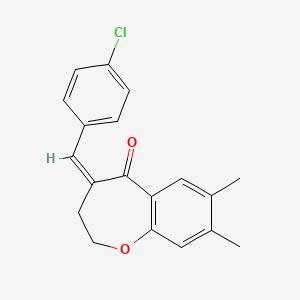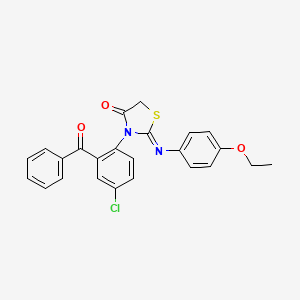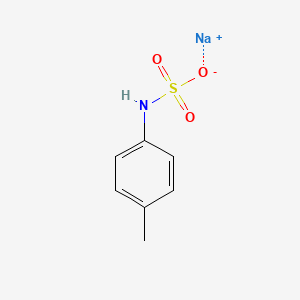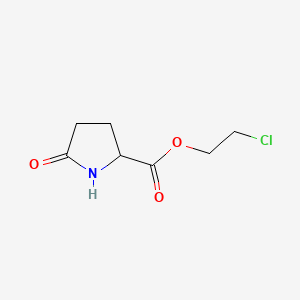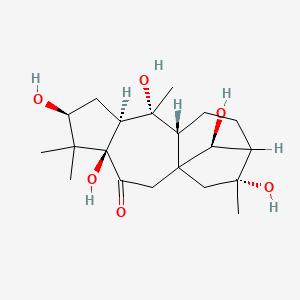
6-Ketograyanotoxin III
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Ketograyanotoxin III is a naturally occurring diterpenoid toxin found in plants of the Ericaceae family, particularly in species of the genus Rhododendron . This compound is part of the grayanotoxin family, which is known for its complex molecular structures and significant pharmacological properties . Grayanotoxins, including this compound, have been studied extensively due to their toxic effects and potential therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ketograyanotoxin III involves several intricate steps. One notable method is the bioinspired total synthesis, which includes a Ni-catalyzed α-vinylation of a ketoester to construct a bicyclo[3.2.1]octane ring system . This is followed by an intramolecular Pauson-Khand reaction of an enyne to form a 7/5-bicyclic ring system . The final steps involve a biomimetic 1,2-rearrangement of the grayanane-type skeleton .
Industrial Production Methods: Industrial production of this compound is not widely reported, likely due to the complexity of its synthesis and the specialized conditions required. Most production methods are still in the research and development phase, focusing on optimizing yields and reducing the number of synthetic steps .
化学反应分析
Types of Reactions: 6-Ketograyanotoxin III undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which are often intermediates in further synthetic transformations .
科学研究应用
6-Ketograyanotoxin III has several scientific research applications:
作用机制
6-Ketograyanotoxin III exerts its effects by binding to voltage-gated sodium channels in cell membranes . This binding increases the permeability of sodium ions, preventing the inactivation of sodium channels and leading to prolonged depolarization of the cell membrane . This mechanism is responsible for the compound’s toxic effects, including symptoms such as dizziness, weakness, and hypotension .
相似化合物的比较
Grayanotoxin I: Another toxic diterpenoid found in Rhododendron species, known for its similar mechanism of action.
Grayanotoxin II: Shares structural similarities with 6-Ketograyanotoxin III but differs in its specific functional groups and toxicity levels.
Grayanotoxin IV: Less commonly found but structurally related, with variations in its hydroxyl and acetyl groups.
Uniqueness: this compound is unique due to its specific molecular structure, which includes a ketone group that distinguishes it from other grayanotoxins .
属性
CAS 编号 |
54781-74-7 |
|---|---|
分子式 |
C20H32O6 |
分子量 |
368.5 g/mol |
IUPAC 名称 |
(4R,6S,8S,9R,10R,14R,16S)-4,6,9,14,16-pentahydroxy-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadecan-3-one |
InChI |
InChI=1S/C20H32O6/c1-16(2)13(21)7-12-18(4,25)11-6-5-10-15(23)19(11,9-17(10,3)24)8-14(22)20(12,16)26/h10-13,15,21,23-26H,5-9H2,1-4H3/t10?,11-,12-,13-,15-,17+,18+,19?,20-/m0/s1 |
InChI 键 |
JNCWOJJBQVWMJO-HYIDEHJMSA-N |
手性 SMILES |
C[C@]1(CC23CC(=O)[C@]4([C@@H](C[C@@H](C4(C)C)O)[C@]([C@@H]2CCC1[C@@H]3O)(C)O)O)O |
规范 SMILES |
CC1(C(CC2C1(C(=O)CC34CC(C(C3O)CCC4C2(C)O)(C)O)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



